Fulvestrant 3-β-D-Glucuronide 17-Acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulvestrant 3-β-D-Glucuronide 17-Acetate is a metabolite of Fulvestrant . Fulvestrant is a drug used for the treatment of hormone receptor-positive breast cancer . The compound has a molecular formula of C47H65F5O13S and a molecular weight of 965.07 .

Synthesis Analysis

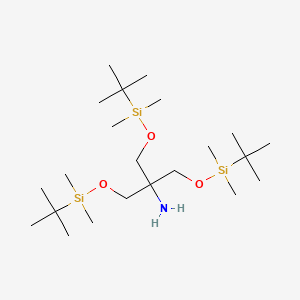

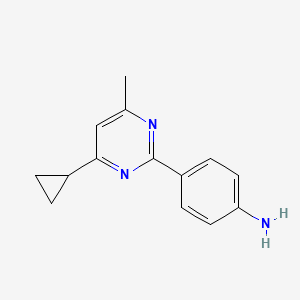

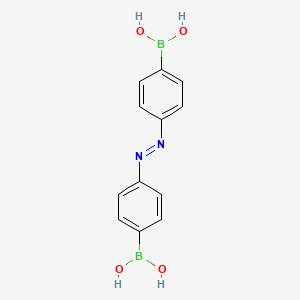

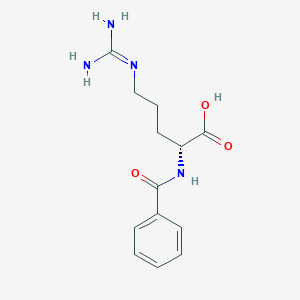

The synthesis of Fulvestrant involves key steps such as the stereoselective 1,6-addition of an organocuprate to a steroidal dienone followed by copper-mediated aromatisation of the A-ring . In the case of Fulvestrant 3-β-D-Glucuronide 17-Acetate, it is prepared following regioselective protection of Fulvestrant as its 17-acetate or 3-benzoate .

Molecular Structure Analysis

The molecular structure of Fulvestrant 3-β-D-Glucuronide 17-Acetate is complex, with multiple functional groups. It includes a steroidal core, a glucuronide group, and an acetate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fulvestrant 3-β-D-Glucuronide 17-Acetate include a molecular weight of 965.07 and a molecular formula of C47H65F5O13S .

作用机制

Fulvestrant, the parent compound of Fulvestrant 3-β-D-Glucuronide 17-Acetate, acts as an estrogen receptor (ER) antagonist that downregulates the ER and has no agonist effects . It binds to ER competitively and effectively downregulates ER in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells .

未来方向

The development of orally bioavailable Selective Estrogen Receptor Downregulators (SERDs) like Fulvestrant 3-β-D-Glucuronide 17-Acetate may offer greater systemic drug exposure, improved clinical efficacy, and more durable treatment outcomes for patients with ER-positive endocrine-resistant breast cancer .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fulvestrant 3-β-D-Glucuronide 17-Acetate involves the conversion of Fulvestrant to Fulvestrant 3-β-D-Glucuronide, followed by acetylation of the 17-hydroxyl group.", "Starting Materials": [ "Fulvestrant", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Acetic anhydride", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Activation of Glucuronic acid with DCC and DMAP in DCM to form Glucuronic acid anhydride", "Step 2: Addition of Fulvestrant to the reaction mixture and stirring at room temperature for 24 hours to form Fulvestrant 3-β-D-Glucuronide", "Step 3: Purification of the product by column chromatography using methanol and DCM as eluents", "Step 4: Acetylation of the 17-hydroxyl group of Fulvestrant 3-β-D-Glucuronide with acetic anhydride and TEA in DCM at 0°C to form Fulvestrant 3-β-D-Glucuronide 17-Acetate", "Step 5: Purification of the product by column chromatography using DCM and diethyl ether as eluents", "Step 6: Neutralization of the product with NaHCO3 and washing with NaCl solution", "Step 7: Drying of the product and recrystallization from water to obtain the final product" ] } | |

CAS 编号 |

403656-84-8 |

产品名称 |

Fulvestrant 3-β-D-Glucuronide 17-Acetate |

分子式 |

C₄₇H₆₅F₅O₁₃S |

分子量 |

965.07 |

同义词 |

(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)